tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
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Overview
Description
“tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate” is a chemical compound with the molecular formula C12H14BrN3O2 . It has a molecular weight of 312.17 . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, pyrazolo[3,4-b]pyridine derivatives have been synthesized using scaffold hopping and computer-aided drug design . Another study reported a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex and depend on the reaction conditions .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 312.17 .Scientific Research Applications
Kinase Inhibitors
The pyrazolo[3,4-b]pyridine scaffold, which includes tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate, has been identified as a versatile and potent structure in the design of kinase inhibitors. These molecules can bind to various kinases via multiple modes, making them valuable in therapeutic research for the treatment and management of diseases associated with kinase dysfunction. Such compounds have been claimed in numerous patents and cover a wide range of kinase targets, highlighting their potential in drug discovery and development (Wenglowsky, 2013).
Formation and Fate of Processing-Related Food Toxicants
Research into the formation and fate of processing-related food toxicants, such as PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), has revealed the role of various chemical reactions, including those involving pyrazolo[3,4-b]pyridine structures. These studies provide insights into how certain cooking processes and conditions may lead to the formation of potentially harmful compounds in food, suggesting pathways for reducing exposure to these toxicants (Zamora & Hidalgo, 2015).
Hybrid Catalysts in Chemical Synthesis
The pyranopyrimidine core, related to the pyrazolo[3,4-b]pyridine structure, is crucial in medicinal and pharmaceutical industries due to its bioavailability and broad synthetic applications. Research has focused on the development of hybrid catalysts for synthesizing pyranopyrimidine scaffolds, demonstrating the importance of such structures in advancing chemical synthesis and the development of new pharmaceuticals (Parmar, Vala, & Patel, 2023).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyrazolo[3,4-b]pyridines, the class of compounds to which it belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with biological targets in a similar manner to these bases.
Properties
IUPAC Name |
tert-butyl 5-bromo-3-methylpyrazolo[3,4-b]pyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-7-9-5-8(13)6-14-10(9)16(15-7)11(17)18-12(2,3)4/h5-6H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHYMSMKXHSFLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)Br)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693740 |
Source
|
Record name | tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916258-24-7 |
Source
|
Record name | tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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